molecular formula C10H18FNO2 B12958258 Tert-butyl 4-fluoro-2-methylpyrrolidine-1-carboxylate

Tert-butyl 4-fluoro-2-methylpyrrolidine-1-carboxylate

Cat. No.: B12958258
M. Wt: 203.25 g/mol
InChI Key: VEEUIJVNQJDUKD-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-2-methylpyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H18FNO2 and a molecular weight of 203.25 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a methyl group on the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-fluoro-2-methylpyrrolidine-1-carboxylate typically involves the reaction of 4-fluoro-2-methylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorine atom on the pyrrolidine ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Substitution: Various substituted pyrrolidines.

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry:

    Material Science: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-2-methylpyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The presence of the fluorine atom and the tert-butyl ester group may influence its binding affinity and specificity .

Comparison with Similar Compounds

  • Tert-butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents such as additional fluorine atoms or phenyl groups.
  • Reactivity: Variations in reactivity due to the different electronic and steric effects of the substituents.
  • Applications: Differences in applications based on their unique chemical properties.

Properties

IUPAC Name

tert-butyl 4-fluoro-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEUIJVNQJDUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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